N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide
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Overview
Description
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their potential therapeutic applications, particularly in the field of oncology. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core through a multicomponent reaction involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid . The oxan-4-ylamino group is introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via an amide coupling reaction . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Biology: The compound has shown activity against multiple biological targets, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide involves the inhibition of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of TAK1, preventing its activation and subsequent signaling pathways . This inhibition leads to the suppression of multiple myeloma cell growth and proliferation .
Comparison with Similar Compounds
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Morpholine and Piperazine Substituted Imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but with varying degrees of selectivity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which confers high potency and selectivity towards TAK1 .
Biological Activity
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
This compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes. In particular, the imidazo[1,2-b]pyridazine derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For example, a related compound demonstrated potent inhibitory activity against triple-negative breast cancer (TNBC) cells with an IC50 value of 15.5 nM against CDK12. This suggests that this compound could similarly exhibit significant anticancer properties through CDK inhibition .
Anti-inflammatory Effects
Compounds within the same chemical family have also been noted for their anti-inflammatory properties. The modulation of inflammatory pathways can be critical for treating conditions such as arthritis and other inflammatory diseases. The pharmacological profile suggests that this compound may exhibit similar effects, although specific studies are needed to confirm this .
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study focused on the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives found that certain modifications significantly enhanced their anticancer activity against various cancer cell lines. The findings indicated that substituents on the pyridazine ring could influence potency and selectivity .
- Inflammation Modulation :
Pharmacokinetic Profile
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary assessments suggest favorable lipophilicity and absorption characteristics, which are essential for effective drug delivery .
Parameter | Value |
---|---|
Lipophilicity | Moderate |
Bioavailability | High |
Toxicity Profile | Safe |
Properties
IUPAC Name |
N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-20-19(25)14-4-2-3-13(11-14)16-12-21-18-6-5-17(23-24(16)18)22-15-7-9-26-10-8-15/h2-6,11-12,15H,7-10H2,1H3,(H,20,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYYJXDHYWXCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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